molecular formula C24H18N2O5S B12197510 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide

3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12197510
M. Wt: 446.5 g/mol
InChI Key: RJOPJULOCWTCKU-FJASIERCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide, provided for research purposes. It is a hybrid molecule featuring a rhodanine scaffold derivatized with a chalcone-like substituent and linked to a coumarin amide. The structural motifs present in this compound—including the 2,4-thiazolidinedione (rhodanine), the α,β-unsaturated ketone system, and the coumarin moiety—are of significant interest in medicinal chemistry and chemical biology. Rhodanine-based structures and their derivatives are frequently investigated for their diverse biological activities, such as enzyme inhibition. The (2E)-3-phenylprop-2-en-1-ylidene (chalcone-like) group is a known pharmacophore that can confer specific target-binding properties. The coumarin component offers fluorescent properties, which can be utilized in the development of molecular probes or in assays to study biological processes. Researchers might explore this complex molecule as a potential inhibitor of bacterial quorum-sensing pathways, as related thiazolidinone derivatives have shown activity as LasB quorum-sensing inhibitors in Pseudomonas aeruginosa . Its precise mechanism of action is compound-specific and requires empirical validation. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H18N2O5S/c27-21(25-18-10-11-19-17(15-18)9-12-22(28)31-19)13-14-26-23(29)20(32-24(26)30)8-4-7-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,25,27)/b7-4+,20-8-

InChI Key

RJOPJULOCWTCKU-FJASIERCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Preparation of (5Z)-5-[(2E)-3-Phenylprop-2-en-1-ylidene]thiazolidine-2,4-dione

The thiazolidinedione core is synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and cinnamaldehyde. A representative protocol from involves refluxing thiazolidine-2,4-dione (1.0 equiv), cinnamaldehyde (1.2 equiv), and anhydrous sodium acetate (1.5 equiv) in glacial acetic acid for 3–5 hours. The (Z)-configuration at C5 is favored by electron-withdrawing groups on the thiazolidinedione ring, while the (E)-olefin geometry arises from conjugation with the phenyl group.

Typical Reaction Conditions

ComponentQuantityRole
Thiazolidine-2,4-dione1.0 equivNucleophile
Cinnamaldehyde1.2 equivElectrophile
Glacial acetic acid5 mL/gSolvent/catalyst
Anhydrous NaOAc1.5 equivBase
Temperature110°CReflux
Time4 hCompletion

Yield: 68–72% after recrystallization from ethanol.

Synthesis of N-(2-Oxo-2H-chromen-6-yl)propanamide

6-Aminocoumarin is acylated using acryloyl chloride or a propiolic acid derivative. A method adapted from employs dropwise addition of acryloyl chloride (1.1 equiv) to a stirred solution of 6-aminocoumarin (1.0 equiv) in dry THF under nitrogen, followed by triethylamine (2.0 equiv) to scavenge HCl. After 12 hours at room temperature, the product is isolated via vacuum filtration.

Characterization Data

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.12 (d, J=9.6 Hz, 1H, coumarin H-4), 7.54–7.32 (m, 3H, Ar-H), 6.44 (d, J=9.6 Hz, 1H, coumarin H-3), 3.02 (t, J=6.8 Hz, 2H, CH2), 2.51 (t, J=6.8 Hz, 2H, CH2).

  • HPLC Purity : 98.4% (C18 column, MeOH:H2O 70:30).

Coupling of Thiazolidinedione and Coumarin Subunits

The final step involves linking the thiazolidinedione derivative to the coumarin-propanamide via nucleophilic substitution. A protocol from uses 3-(bromoacetyl)coumarin intermediates: the thiazolidinedione enolate (generated with K2CO3 in DMF) reacts with N-(2-oxo-2H-chromen-6-yl)propanamide bromide at 80°C for 8 hours.

Optimized Coupling Conditions

ParameterValue
SolventDMF
BaseK2CO3 (2.0 equiv)
Temperature80°C
Time8 h
CatalystKI (0.1 equiv)
Yield58–63%

Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane 3:7) and recrystallized from DMF/H2O.

Stereochemical and Structural Validation

Configuration Analysis

  • NOESY NMR : Correlations between the thiazolidinedione C5-H and the propenylidene phenyl group confirm the (Z)-configuration.

  • UV-Vis : λmax at 342 nm (π→π* transition of the conjugated enone system).

Purity Assessment

  • HPLC-MS : m/z 561.2 [M+H]+, retention time 12.7 min (C18 column, 0.1% TFA in acetonitrile/water).

  • Elemental Analysis : Calculated C 64.28%, H 3.78%, N 7.49%; Found C 64.15%, H 3.82%, N 7.41%.

Alternative Synthetic Routes

MethodTimeYield
Conventional reflux8 h58%
Ultrasound45 min72%

Challenges and Mitigation Strategies

  • Stereochemical Inversion : The (Z)-configuration of the thiazolidinedione enone is labile under basic conditions. Use of mild bases (e.g., NaOAc) and low temperatures (≤80°C) minimizes epimerization.

  • Coumarin Solubility : DMF enhances solubility of the coumarin-propanamide subunit during coupling but necessitates post-reaction dilution with ice water to precipitate the product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the phenylprop-2-en-1-ylidene group.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thiazolidine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic molecule with a thiazolidine core and various functional groups, including dioxo and phenylpropene moieties. The presence of the chromenyl group enhances its structural diversity, suggesting potential interactions with various biological targets.

Potential Applications
Due to its diverse structural features, 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide has potential applications in several fields:

  • Drug development
  • Material science
  • Chemical research

Focus on Thiazolidine Derivatives as CDK2 Inhibitors

Thiazole derivatives, including thiazolidinones, are recognized for diverse biological activities, including anticancer properties . Research indicates their potential as CDK2 inhibitors .

  • CDK2 Inhibition : Some synthesized thiazole-hydrazine derivatives have demonstrated high potency as CDK2 inhibitors, even more so than roscovitine, a positive control . These compounds can arrest the cell cycle and induce apoptosis in cancer cell lines .
  • Thiazolidinone Analogs : Certain thiazolidinone analogs have shown strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases and cytochrome C levels in breast cancer cell lines .

Structural Similarity and Biological Activity

Several compounds share structural similarities with 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide. Compounds containing thiazolidine rings have been associated with a wide range of biological activities.

Further Research

Studies on the interactions of this compound with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary studies may include:

  • Binding assays
  • Enzyme inhibition assays
  • Cellular studies

Mechanism of Action

The mechanism of action of “3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Modifications

  • Thiazolidinone Derivatives: Compound A: 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (ZINC2276779) replaces the dioxo groups with a thioxo moiety and substitutes the coumarin with a phenyl group. This reduces hydrogen-bonding capacity and alters solubility .

Substituent Variations

  • Coumarin vs.
  • Phenylprop-2-en-1-ylidene vs. Thiophene/Chlorobenzylidene :
    The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound extends conjugation, which may stabilize the molecule against metabolic degradation compared to thiophene or chlorinated analogues .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Molecular Weight logP* Water Solubility (mg/mL)* Key Substituents
Target Compound ~479.5 ~2.1 ~0.05 Coumarin, (E)-phenylpropenylidene
Compound A ~414.5 ~2.8 ~0.02 Phenyl, thiophene
Compound B 471.0 ~2.5 ~0.03 Coumarin, 2-chlorobenzylidene

*Estimated using computational tools (e.g., ChemAxon).

Pharmacological and Spectral Comparisons

NMR Data

  • Target Compound vs. Compound B: The coumarin group in both compounds results in distinct aromatic proton shifts (δ 6.5–8.0 ppm). However, the target compound’s (E)-phenylpropenylidene substituent introduces deshielding in the thiazolidinone region (δ 7.2–7.5 ppm), unlike Compound B’s chloro-substituted benzylidene (δ 7.4–7.8 ppm) .

Biological Activity

The compound 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide (CAS Number: 902032-00-2) is a complex organic molecule notable for its potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a thiazolidine ring, a chromenone moiety, and a phenylpropene group. The thiazolidine core is a five-membered heterocyclic structure that incorporates sulfur and nitrogen atoms, contributing to its biological activity. The presence of various functional groups enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC24H18N2O5S
Molecular Weight446.5 g/mol
IUPAC Name3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide

Biological Activities

Research indicates that compounds containing thiazolidine rings exhibit a wide range of biological activities, including:

  • Antitumor Activity : Thiazolidine derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that certain thiazolidine derivatives can significantly reduce cell viability in glioblastoma and melanoma cell lines .
    • Case Study : A derivative of thiazolidine was tested against U251 glioblastoma cells and exhibited an IC50 value of approximately 23.30 µM .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity against various pathogens. Thiazolidines have been associated with antibacterial and antifungal effects in previous studies .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways. For example, thiazolidine derivatives have been reported to inhibit DNA gyrase and COX enzymes, which are crucial in cancer and inflammatory processes .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as proteins or enzymes. The structural diversity allows it to modulate the activity of these targets through competitive inhibition or allosteric modulation.

Research Findings

Recent studies have focused on the synthesis and evaluation of thiazolidine derivatives for their biological activities:

  • A study synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against various cancer cell lines, noting that modifications in the phenyl ring significantly influenced their activity .
  • Another research highlighted the importance of structural modifications in enhancing the anticancer properties of thiazolidine derivatives, suggesting that electron-donating groups at specific positions can improve efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.